Pent-4-ene-1-sulfonamide
Overview
Description
Pent-4-ene-1-sulfonamide is an organic compound with the molecular formula C5H11NO2S. It is characterized by the presence of a sulfonamide group attached to a pentene chain.
Mechanism of Action
Target of Action
Pent-4-ene-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase (DHPS) . DHPS plays a crucial role in the synthesis of folate, a vital component for bacterial growth and survival .
Mode of Action
This compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS, preventing PABA from binding . This inhibition disrupts the synthesis of folate, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DHPS affects the folate synthesis pathway in bacteria . Folate is essential for the synthesis of nucleic acids and the metabolism of certain amino acids. Therefore, the inhibition of folate synthesis by this compound leads to a decrease in nucleic acid synthesis and affects protein synthesis, ultimately inhibiting bacterial growth .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . By disrupting folate synthesis, the compound prevents bacteria from producing essential components for their survival, leading to their eventual death .
Biochemical Analysis
Biochemical Properties
These activities allow them to play a role in treating a diverse range of disease states
Cellular Effects
Sulfonamides as a class have been observed to have various effects on bacterial cells, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization
Molecular Mechanism
Sulfonamides are known to act as antimicrobials through the blockage of folic acid synthesis . This blockage can lead to a decrease in bacterial growth, making sulfonamides effective bacteriostatic agents
Temporal Effects in Laboratory Settings
Sulfonamides as a class have been observed to have various effects over time, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization .
Dosage Effects in Animal Models
Sulfonamides as a class have been used extensively in veterinary medicine, and their dosage effects have been studied in various animal models .
Metabolic Pathways
Sulfonamides as a class have been observed to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-ene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of pent-4-ene-1-amine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Pent-4-ene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
Pent-4-ene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Pent-4-ene-1-amine: Similar structure but lacks the sulfonamide group.
But-3-ene-1-sulfonamide: Shorter carbon chain.
Hex-5-ene-1-sulfonamide: Longer carbon chain.
Uniqueness
Pent-4-ene-1-sulfonamide is unique due to its specific combination of a pentene chain and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
pent-4-ene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-2-3-4-5-9(6,7)8/h2H,1,3-5H2,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYDOCPILYZNEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472611 | |
Record name | 4-Pentene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245368-50-7 | |
Record name | 4-Pentene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pent-4-ene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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